molecular formula C18H21ClN4O4S B2923524 N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 2034476-18-9

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2923524
CAS No.: 2034476-18-9
M. Wt: 424.9
InChI Key: KPAOIMPVOVFVIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloropyrimidinyl, piperidinyl, sulfonyl, and acetamide groups would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the chloropyrimidinyl group might undergo nucleophilic substitution reactions, and the acetamide group might undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloropyrimidinyl and piperidinyl groups might make it more polar, affecting its solubility in different solvents .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Given the presence of a 5-chloropyrimidin-2-yl moiety in its structure, it’s possible that it may interfere with pyrimidine metabolism or other related biochemical pathways .

Pharmacokinetics

These properties could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could involve further studying its properties and potential applications, as well as optimizing its synthesis process .

Properties

IUPAC Name

N-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-12-8-15(22-13(2)24)5-6-17(12)28(25,26)23-7-3-4-16(11-23)27-18-20-9-14(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOIMPVOVFVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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